molecular formula C18H13F3N2O2 B15081616 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- CAS No. 73283-08-6

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-

Cat. No.: B15081616
CAS No.: 73283-08-6
M. Wt: 346.3 g/mol
InChI Key: FAZCOKZNHRQRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling:

Medicine

    Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of cancer or infectious diseases.

    Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or activate these targets. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the 2-methylphenyl and trifluoromethyl groups.

    3-Phenyl-4(3H)-Quinazolinone: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    3-(2-Methylphenyl)-4(3H)-Quinazolinone: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the 2-methylphenyl and trifluoromethyl groups in 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique. These groups enhance its biological activity, stability, and specificity, making it a valuable compound for various applications.

Properties

CAS No.

73283-08-6

Molecular Formula

C18H13F3N2O2

Molecular Weight

346.3 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C18H13F3N2O2/c1-11-6-2-5-9-14(11)23-16(10-15(24)18(19,20)21)22-13-8-4-3-7-12(13)17(23)25/h2-9H,10H2,1H3

InChI Key

FAZCOKZNHRQRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.